N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a thiophene ring, a 1,2,4-triazole ring, an amide group, and ether groups. These structural motifs are often found in biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and 1,2,4-triazole rings are aromatic, meaning they are planar and have a delocalized π electron system . The ether and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The thiophene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar (amide, ether) and nonpolar (aromatic rings) parts of the molecule . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Synthesis and Potential Applications
Novel Heterocyclic Compound Synthesis
Research involves the synthesis of novel heterocyclic compounds derived from various starting materials, showing potential in developing new chemical entities with biological activities. For instance, derivatives of thiazolopyrimidines and triazoles have been synthesized, highlighting the versatility of these heterocyclic cores in medicinal chemistry (Pokhodylo et al., 2010).
Antimicrobial Activities
Certain derivatives have shown good to moderate antimicrobial activities against various microorganisms. The synthesis of triazole derivatives, for example, has led to compounds with significant antimicrobial properties, indicating their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Dyes and Materials Chemistry
Compounds with carboxamide, thiazole, and triazole functionalities have been utilized in the synthesis of fluorescent dyes. These dyes display a range of emission wavelengths and quantum yields, indicating their potential use in materials science, particularly in the development of fluorescence-based sensors and organic light-emitting diodes (OLEDs) (Witalewska et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S2/c1-3-34-20-12-8-18(9-13-20)30-22(15-26-24(32)21-5-4-14-35-21)28-29-25(30)36-16-23(31)27-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHTVDYOGYIWSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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